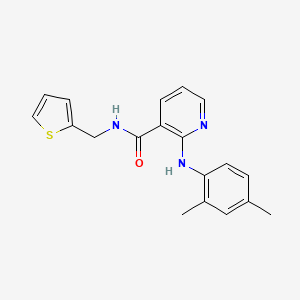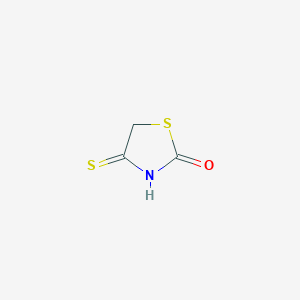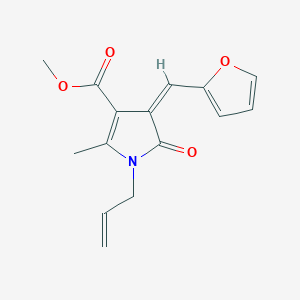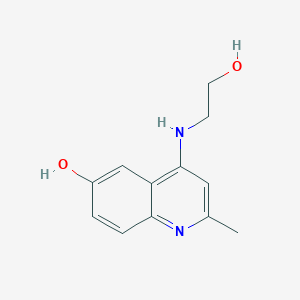![molecular formula C19H14N2O2S B1227283 3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)
3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized through various reactions, showcasing its versatile chemical nature and potential for modification (Abbas et al., 2015).
Structural Analysis : Detailed analysis using techniques like IR, 1H NMR, and mass spectral techniques has been conducted to confirm the structure of synthesized derivatives (Abbas et al., 2015).
Biological Activities
Antitumor Activity : Several studies have shown potent anticancer activity of derivatives of this compound against different cancer cell lines, including breast, cervical, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-Inflammatory Properties : Derivatives have demonstrated remarkable antimicrobial and anti-inflammatory activities, highlighting their potential in treating infections and inflammation-related disorders (Tolba et al., 2018).
5-HT1A Receptor Affinity : Studies indicate high affinity and selectivity for the 5-HT1A receptor, suggesting potential applications in neurological disorders (Modica et al., 1997).
Antioxidant Activity : Certain derivatives have shown significant antioxidant activity, which is crucial for combating oxidative stress-related diseases (Kotaiah et al., 2012).
Chemical Reactions
Versatile Reactivity : The compound has been used as a precursor in various chemical reactions, leading to the synthesis of novel compounds with diverse biological activities (Jadhav et al., 2022).
Ring Transformation Reactions : Its ability to undergo ring transformations and form new fused heterocyclic systems has been extensively studied, further broadening its application scope (Al‐Sehemi & Bakhite, 2005).
Novel Synthesis Routes : Innovative synthesis methods have been developed for derivatives, providing new pathways for chemical and pharmaceutical research (Yang et al., 2016).
properties
Product Name |
3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone |
|---|---|
Molecular Formula |
C19H14N2O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H14N2O2S/c1-23-15-9-7-14(8-10-15)21-12-20-18-16(19(21)22)11-17(24-18)13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
DPXOMSYGFJNGFP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B1227200.png)
![2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227202.png)



![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate](/img/structure/B1227213.png)

![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)


![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)


